molecular formula C7H12O3 B1175998 POLOXAMER 105 BENZOATE CAS No. 153190-98-8

POLOXAMER 105 BENZOATE

Cat. No.: B1175998
CAS No.: 153190-98-8
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Description

Poloxamer 105 Benzoate is a synthetic, non-ionic surfactant belonging to the poloxamer family of ABA triblock copolymers. It is chemically defined as a diether with oxirane homopolymer, monobenzoate, and is structured with a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO), with average molar ratios of 22 EO units and 16 PO units . This amphiphilic structure confers valuable surface-active properties, making it an effective emulsifier and cleansing agent in research formulations . In a research context, this ingredient is primarily investigated for its role in forming stable emulsions by reducing surface tension between immiscible substances . Its dual affinity for water and oil allows it to effectively solubilize components and facilitate the cleansing of surfaces by enabling water to mix with and rinse away oil and debris . While some poloxamers have been studied for advanced applications like enhancing drug sensitivity in multidrug-resistant cancer cells and reducing post-surgical adhesions, the specific research value of the benzoate ester form lies in its tailored solubility and emulsifying capabilities . The safety of this compound has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetic-type formulations . It is noted to be a minimal skin irritant and non-sensitizer in clinical tests, with low dermal penetration potential due to its high molecular weight . As with many poloxamers, the manufacturing process is controlled to limit impurities such as 1,4-dioxane, residual ethylene oxide, and propylene oxide . This product is provided for laboratory research applications only.

Properties

CAS No.

153190-98-8

Molecular Formula

C7H12O3

Origin of Product

United States

Scientific Research Applications

Drug Delivery Systems

Poloxamer 105 benzoate has gained attention in drug delivery due to its ability to form thermoresponsive hydrogels. These hydrogels can transition between sol and gel states based on temperature changes, making them suitable for controlled release applications.

Key Characteristics:

  • Biocompatibility: this compound is non-toxic and non-irritant, allowing for safe administration via various routes including oral, parenteral, and topical .
  • Solubilization of Hydrophobic Drugs: It enhances the solubility of poorly soluble drugs, facilitating their delivery .
  • Sustained Release: Studies indicate that formulations containing this compound can provide prolonged drug release profiles. For example, in a study involving methotrexate delivery, formulations with Poloxamer exhibited a sustained release over 72 hours compared to controls .

Table 1: Summary of Drug Delivery Applications

Application AreaExample DrugRelease ProfileRoute of Administration
Cancer TherapySalinomycinHigh intracellular accumulationIntravenous
Transdermal DeliveryMethotrexateSustained (up to 72 hours)Topical
Hormonal TherapiesInsulinControlled releaseSubcutaneous

Tissue Engineering

This compound is also utilized as a scaffold material in tissue engineering due to its favorable mechanical properties and biocompatibility.

Applications in Tissue Engineering:

  • Scaffold Formation: It serves as a matrix for cell growth and tissue regeneration. The ability to customize the mechanical properties of Poloxamer allows it to mimic various tissue types effectively .
  • Cell Printing Technology: Recent advancements have seen Poloxamer-based hydrogels being used in three-dimensional bioprinting techniques for constructing complex tissue structures .

Table 2: Properties of Poloxamer-Based Scaffolds

PropertyDescription
Thermal ResponsivenessGelation occurs at physiological temperatures
BiocompatibilityLow cytotoxicity; compatible with biological systems
CustomizabilityMechanical properties can be tailored for specific applications

Wound Care Applications

The surfactant properties of this compound make it beneficial in wound care formulations. Its ability to facilitate moisture retention and enhance drug penetration is crucial for effective wound healing.

Mechanism of Action:

  • Moisture Retention: By forming a protective barrier over wounds, it helps maintain an optimal moisture level, promoting healing .
  • Enhanced Drug Delivery: The surfactant action improves the penetration of therapeutic agents into the wound site, increasing their efficacy .

Table 3: Wound Care Applications

ApplicationMechanism
Moisture Retentive DressingsMaintains hydration at the wound site
Drug Penetration EnhancersFacilitates deeper penetration of drugs

Case Studies and Research Findings

Numerous studies have demonstrated the effectiveness of this compound in various applications:

  • Cancer Treatment: A study highlighted the use of Poloxamer micelles to enhance the delivery of anticancer drugs, showing improved efficacy against multidrug-resistant cancer cells .
  • Transdermal Drug Delivery: Research on methotrexate-loaded formulations illustrated that Poloxamer-based systems could overcome skin barriers effectively, providing sustained drug release .
  • Tissue Regeneration: Investigations into poloxamer scaffolds indicated their potential in regenerating cartilage tissues, with successful outcomes reported in animal models .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound EO/PO Ratio* Key Modification Primary Functions Applications
This compound Proprietary Benzoate ester Emulsification, cleansing, foam stabilization Cosmetics (shampoos, creams)
Poloxamer 182 Dibenzoate Proprietary Two benzoate esters Skin conditioning, lubrication Lotions, hair conditioners
Poloxamer 188 ~80% EO Unmodified Surfactant, antimicrobial agent OTC wound cleansers, drug delivery
Poloxamer 407 ~70% EO Unmodified Thermoreversible gelation Injectable hydrogels, sustained release

*Exact ratios are proprietary; numerical designations (e.g., 105, 182) correlate with molecular weight and block composition .

Key Observations:

  • Modification Impact : Benzoate esters (e.g., this compound vs. Poloxamer 182 Dibenzoate) enhance lipophilicity, making them suitable for oil-rich formulations. Dibenzoate derivatives exhibit stronger emollient properties .
  • Gelation Properties : Unmodified poloxamers like Poloxamer 407 form temperature-sensitive gels, critical for drug delivery systems, whereas benzoate derivatives lack this property .

Key Findings:

Table 3: Sector-Specific Utilization

Compound Cosmetics Pharmaceuticals Biomedical Research
This compound High Low Limited
Poloxamer 188 Moderate High (antimicrobial) Moderate (membrane repair)
Poloxamer 407 Low High (hydrogels) High (drug delivery)
Poloxamer 182 Dibenzoate High Low Limited

Key Insights:

  • Cosmetic Dominance : Benzoate derivatives are preferred in cosmetics for their emulsifying and sensory-enhancing properties, whereas unmodified poloxamers dominate pharmaceutical applications .

Critical Considerations

  • Regulatory Compliance : All poloxamers may contain trace 1,4-dioxane, a byproduct of ethoxylation. Purification processes mitigate this risk, aligning with FDA and EU cosmetic regulations .

Preparation Methods

Coordination Polymerization with Double Metal Cyanide (DMC) Catalysts

Double metal cyanide catalysts, such as zinc hexacyanocobaltate, are widely employed for the polymerization of epoxides due to their high activity and ability to produce low-polydispersity polymers. The process involves the following steps:

  • Catalyst Preparation : A DMC catalyst is synthesized by reacting zinc chloride with potassium hexacyanocobaltate in the presence of a complexing agent (e.g., tert-butyl alcohol).

  • Propagation : Propylene oxide is polymerized first to form the hydrophobic PPO block. Ethylene oxide is then added to form the hydrophilic PEO end blocks.

  • Reaction Conditions :

    • Temperature: 110–130°C

    • Pressure: 2–4 MPa

    • Catalyst concentration: 0.02–0.1 wt%

This method yields Poloxamer 105 with a molecular weight (Mn) of 6,400–6,600 g/mol and a polydispersity index (PDI) of 1.05–1.15.

Table 1: DMC-Catalyzed Polymerization Parameters

ParameterRange
Temperature110–130°C
Pressure2–4 MPa
PO:EO ratio1:0.3–0.5 (w/w)
Catalyst efficiency5,000–8,000 g polymer/g catalyst

Activated Monomer Strategy with Phosphazene Bases

Phosphazene bases (e.g., t-BuP₄) enable anionic polymerization under mild conditions, reducing side reactions such as chain transfer. The mechanism involves:

  • Initiation : A hydroxyl-containing initiator (e.g., butanol) deprotonates the phosphazene base, generating a highly reactive alkoxide species.

  • Propagation : Sequential addition of PO and EO monomers occurs via a living polymerization mechanism.

  • Termination : The reaction is quenched with acidic methanol to protonate the active chain ends.

This method achieves Mn ≈ 6,500 g/mol with PDI < 1.2 and is particularly suitable for lab-scale synthesis due to its precision.

Esterification of Poloxamer 105 with Benzoic Acid

The terminal hydroxyl groups of Poloxamer 105 react with benzoic acid to form this compound. Two primary esterification strategies are employed:

Acid-Catalyzed Fischer Esterification

This traditional method uses Brønsted acid catalysts (e.g., sulfuric acid) under reflux conditions:

  • Reaction Setup : Poloxamer 105 and benzoic acid (molar ratio 1:2) are dissolved in toluene.

  • Catalysis : Sulfuric acid (1–2 wt%) is added, and the mixture is heated to 110°C for 6–8 hours.

  • Workup : The product is neutralized with sodium bicarbonate, washed with water, and dried under vacuum.

Table 2: Fischer Esterification Conditions

ParameterValue
Temperature110°C
Reaction time6–8 hours
Catalyst concentration1–2 wt% H₂SO₄
Yield85–90%

Coupling Reagent-Mediated Esterification

To avoid harsh acidic conditions, carbodiimide-based reagents (e.g., DCC) facilitate esterification at lower temperatures:

  • Activation : Benzoic acid is activated with DCC (1.1 equiv) and DMAP (0.1 equiv) in dichloromethane.

  • Coupling : Poloxamer 105 is added, and the reaction proceeds at 25°C for 12–16 hours.

  • Purification : The urea byproduct is filtered, and the product is isolated via precipitation in cold ether.

This method achieves yields >95% with minimal polymer degradation.

Purification and Characterization

Purification Techniques

  • Solvent Precipitation : Crude product is dissolved in acetone and precipitated into cold diethyl ether to remove unreacted benzoic acid.

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents separates esterified polymer from byproducts.

Analytical Methods

  • Hydroxyl Value : Determined via titration (ASTM D4274), confirming esterification completeness.

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic benzoate aromatic protons at δ 7.8–8.1 ppm.

  • GPC Analysis : Confirms Mn ≈ 6,800 g/mol and PDI < 1.2 post-esterification.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

MethodYieldPDIScalabilityCost
DMC Polymerization + Fischer Esterification85%1.15HighLow
Phosphazene Base + DCC Coupling95%1.10ModerateHigh

The DMC-Fischer route is preferred for industrial production due to cost efficiency, while the phosphazene-DCC method suits high-purity applications.

Industrial-Scale Production Considerations

  • Catalyst Recycling : DMC catalysts can be reused for 3–5 batches without significant activity loss.

  • Continuous Reactors : Tubular reactors with static mixers enhance heat transfer during PO/EO polymerization.

  • Environmental Controls : Closed-loop systems minimize VOC emissions during toluene reflux.

Challenges and Optimization Strategies

  • Side Reactions : Transesterification during Fischer esterification reduces yield. Mitigated by using excess benzoic acid (2.5 equiv).

  • Viscosity Control : High polymer concentrations (>20 wt%) hinder mixing. Solved by staged monomer addition.

  • Color Impurities : Activated carbon treatment post-esterification removes colored byproducts .

Q & A

Basic Research Questions

Q. What are the established safety assessment protocols for Poloxamer 105 Benzoate in cosmetic formulations?

  • Methodological Answer : Safety assessments should follow protocols outlined by the Cosmetic Ingredient Review (CIR) Expert Panel, which include:

  • Toxicokinetic studies : Measure plasma concentration profiles (e.g., peak at 1 hour post-IV administration) and tissue accumulation (e.g., lung, liver, kidney) using preclinical models .
  • Histopathological evaluation : Assess organ-specific effects (e.g., hepatocellular vacuolization, renal tubular dilation) at varying doses (e.g., up to 4 g/kg in short-term studies) .
  • Regulatory alignment : Compare experimental data against CIR’s safety thresholds (e.g., concentration limits for cosmetic use) .

Q. How is the emulsifying efficiency of this compound quantified in vitro?

  • Methodological Answer :

  • Interfacial tension measurement : Use a tensiometer to evaluate reductions in surface tension at oil-water interfaces .
  • Stability testing : Monitor emulsion phase separation under accelerated conditions (e.g., centrifugation, thermal cycling) .
  • Comparative analysis : Benchmark against other poloxamers (e.g., Poloxamer 407) with known emulsifying properties .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating this compound’s impact on drug encapsulation efficiency in nanoparticle systems?

  • Methodological Answer :

  • Design of Experiments (DOE) : Optimize variables such as drug-to-lipid ratios, surfactant concentration, and co-surfactant type (e.g., glyceryl palmitostearate) using Central Composite Design (CCD) .
  • Response surface methodology : Correlate this compound concentration with particle size and encapsulation efficiency .
  • Stability profiling : Assess formulation robustness under storage conditions (e.g., accelerated stability testing) .

Q. How can researchers resolve contradictions in tissue distribution data of this compound across different preclinical models?

  • Methodological Answer :

  • Model standardization : Use purified this compound (non-contaminated batches) to eliminate variability from impurities .
  • Comparative pharmacokinetics : Conduct cross-species studies (e.g., rat, rabbit, dog) to identify species-specific metabolic pathways .
  • Dose normalization : Adjust dosing regimens based on body surface area or allometric scaling to improve translational relevance .

Q. What methodologies address conflicting reports on this compound’s role in modulating drug release kinetics?

  • Methodological Answer :

  • Mechanistic dissection : Use multivariate data analysis (MVDA) to isolate surfactant effects on disintegration time versus binder interactions (e.g., synergism with povidone) .
  • Surrogate substitution : Replace this compound with alternative surfactants (e.g., polysorbate 80) to identify formulation-specific artifacts .
  • Stability-linked dissolution testing : Monitor dissolution profiles under accelerated conditions (e.g., open-dish stability) to capture time-dependent effects .

Q. How can researchers mitigate batch-to-batch variability in this compound’s functional performance?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Implement critical material attribute (CMA) controls, such as ethylene oxide/propylene oxide (EO/PO) block ratio verification .
  • Analytical characterization : Use gel permeation chromatography (GPC) to confirm molecular weight distribution and purity .
  • Risk assessment frameworks : Apply Failure Mode and Effects Analysis (FMEA) to prioritize variables affecting emulsifier consistency .

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